molecular formula C16H14IN3OS B11641797 (5Z)-5-{[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one

(5Z)-5-{[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one

Cat. No.: B11641797
M. Wt: 423.3 g/mol
InChI Key: KEMGIWCGQZDTFA-ZSOIEALJSA-N
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Description

The compound (5Z)-5-{[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one is a heterocyclic organic molecule It features a unique structure combining an iodophenyl group, a pyrrole ring, and a thioxoimidazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrrole Ring: Starting with a suitable precursor, such as 4-iodoaniline, the pyrrole ring is synthesized through a Paal-Knorr reaction, involving the condensation of the aniline with a diketone under acidic conditions.

    Introduction of the Thioxoimidazolidinone Moiety: The pyrrole derivative is then reacted with thiourea and an appropriate aldehyde under basic conditions to form the thioxoimidazolidinone ring.

    Final Cyclization and Purification: The intermediate compounds are cyclized and purified using techniques such as column chromatography and recrystallization.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one: can undergo various chemical reactions, including:

    Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the sulfur atom in the thioxoimidazolidinone ring.

    Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with hydrogen peroxide could produce a sulfoxide or sulfone derivative.

Scientific Research Applications

(5Z)-5-{[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one: has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5Z)-5-{[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Molecular docking studies have shown that it can form stable complexes with proteins, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Iodophenyl)piperidin-2-one: Shares the iodophenyl group but differs in the core structure.

    3-Phenyl-2-thioxoimidazolidin-4-one: Similar thioxoimidazolidinone moiety but lacks the pyrrole ring.

    4-Phenyl-1,3-thiazol-2-amine: Contains a thiazole ring instead of the thioxoimidazolidinone.

Uniqueness

(5Z)-5-{[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one: is unique due to its combination of structural features, which confer specific biological activities and chemical reactivity. Its iodophenyl group allows for targeted substitution reactions, while the thioxoimidazolidinone moiety provides a versatile platform for further chemical modifications.

Properties

Molecular Formula

C16H14IN3OS

Molecular Weight

423.3 g/mol

IUPAC Name

(5Z)-5-[[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C16H14IN3OS/c1-9-7-11(8-14-15(21)19-16(22)18-14)10(2)20(9)13-5-3-12(17)4-6-13/h3-8H,1-2H3,(H2,18,19,21,22)/b14-8-

InChI Key

KEMGIWCGQZDTFA-ZSOIEALJSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)I)C)/C=C\3/C(=O)NC(=S)N3

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)I)C)C=C3C(=O)NC(=S)N3

Origin of Product

United States

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